molecular formula C18H22K2O8S2 B099602 1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT CAS No. 17046-60-5

1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT

Cat. No. B099602
CAS RN: 17046-60-5
M. Wt: 471.6 g/mol
InChI Key: CRAJNJFKHRQXBQ-CMZLOHJFSA-N
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Description

“1,3,510-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT”, also known as β-Estradiol 3,17-disulfate dipotassium salt, is a synthetic biochemical compound . It has a linear formula of C18H22O8S2K2 .


Molecular Structure Analysis

The molecular weight of this compound is 508.69 . The InChI string representation of its structure is 1S/C18H24O8S2.K.H/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);;/t14-,15-,16+,17+,18+;;/m1../s1 .


Physical And Chemical Properties Analysis

This compound is a powder that is soluble in water . It is stored at a temperature of -20°C .

Scientific Research Applications

Understanding the Role in Cancer Research

The compound 1,3,5[10]-Estratriene-3,17beta-diol disulfate dipotassium salt, known for its implications in the field of oncology, particularly in breast cancer research, plays a significant role in understanding estrogen's impact on cancerous tissues. Research highlights that estrogen exposure is a crucial factor in the genesis and evolution of breast tumors, which are initially estrogen-sensitive. The local biosynthesis of estrogen in breast cancer tissues, facilitated by enzymes such as aromatase and sulfatase, is significant for tumor growth. The concept of 'Selective Estrogen Enzyme Modulators' (SEEM) emerges as a novel approach to breast cancer treatment, focusing on inhibiting enzymes involved in estrogen biosynthesis within the tumor microenvironment. This pathway offers a promising avenue for therapeutic intervention, potentially impacting the local estrogen levels and thereby influencing the progression of estrogen-dependent cancers (Pasqualini, 2004).

Advances in Steroid Sulfatase Inhibition

Steroid sulfatase inhibitors represent a frontier in targeting the local production of estrogens and androgens from systemic precursors, impacting the management of estrogen- and androgen-dependent disorders such as various cancers and dermatological conditions. The development of potent arylsulfamate-based, irreversible inhibitors, along with the discovery of reversible inhibitors, showcases the evolution of therapeutic strategies aimed at controlling hormone-dependent diseases by modulating local hormone levels. The publication of the X-ray structure of steroid sulfatase is expected to invigorate research in this domain, offering new perspectives on enzyme inhibition and therapeutic application (Nussbaumer & Billich, 2004).

Exploring Alternative Pathways for Androgen Regulation

The metabolite of dihydrotestosterone, 5alpha-androstane-3beta,17beta-diol, highlights an alternative pathway for androgen regulation, emphasizing the complexity of gonadal steroid hormone actions across various physiological processes. This pathway, mediated by estrogen receptors and not androgen receptors, suggests a nuanced understanding of hormone action beyond traditional androgen signaling. Such insights could lead to innovative approaches in managing conditions influenced by hormonal imbalances, particularly stress responses and neural protection, by targeting specific androgen metabolites and their receptor pathways (Handa et al., 2008).

Safety And Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to handle it with appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

properties

InChI

InChI=1S/C18H24O8S2.K/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);/t14-,15-,16+,17+,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAJNJFKHRQXBQ-CMZLOHJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24KO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585143
Record name PUBCHEM_16219305
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Estradiol 3,17-disulfate dipotassium salt

CAS RN

17046-60-5
Record name PUBCHEM_16219305
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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